molecular formula C8H9BO5 B1463819 3-Borono-5-methoxybenzoic acid CAS No. 1050424-08-2

3-Borono-5-methoxybenzoic acid

Cat. No. B1463819
CAS RN: 1050424-08-2
M. Wt: 195.97 g/mol
InChI Key: UDYMDCFKOUCBHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Borono-5-methoxybenzoic acid is C8H9BO5 . The InChI code is 1S/C8H9BO5/c1-14-7-3-5 (8 (10)11)2-6 (4-7)9 (12)13/h2-4,12-13H,1H3, (H,10,11) and the InChI key is DMXJBCHYVUGXEH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Borono-5-methoxybenzoic acid is 231.04 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Boron Removal in Desalination Applications

Boronic acids play a critical role in water treatment, particularly in the removal of boron from seawater during desalination processes. The removal efficiency is significantly influenced by the physicochemical properties of boron compounds, including their speciation and interaction with reverse osmosis (RO) and nanofiltration (NF) membranes. This highlights the importance of understanding boronic acid behavior in aquatic systems for optimizing water treatment technologies (Tu, Nghiem, & Chivas, 2010).

Pharmacological Activities

Boronic acids have been identified for their potential pharmacological applications, particularly in the development of new drugs. Their unique properties have led to the FDA approval of several boronic acid drugs, demonstrating their utility in enhancing drug potency and improving pharmacokinetic profiles. This positions boronic acids as valuable components in medicinal chemistry for drug discovery endeavors (Plescia & Moitessier, 2020).

Photocatalysis and Environmental Remediation

Boronic acids and their derivatives have shown promising applications in environmental remediation, particularly through photocatalysis. This involves the degradation of pollutants using light and catalytic materials, where boronic acids can enhance the photocatalytic performance of materials by modifying their electronic properties and increasing their stability and reactivity (Ni, Sun, Zhang, & Dong, 2016).

Antioxidant Activity Analysis

The study of boronic acids extends to their role in determining antioxidant activity. This is crucial in various fields, including food engineering and pharmaceuticals, where the antioxidant capacity of substances is of interest. Boronic acids are involved in methodologies for assessing the effectiveness of antioxidants, indicating their relevance in biochemical and health-related research (Munteanu & Apetrei, 2021).

Flame Retardancy and Wood Preservation

In the context of materials science, boronic acids contribute to the development of combined fire retardant and wood preservative treatments. Their dual functionality is exploited to enhance the resistance of wood materials to fire and biodegradation, demonstrating the versatility of boronic acids in improving material properties for specific applications (Marney & Russell, 2008).

Safety and Hazards

3-Borono-5-methoxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

3-Borono-5-methoxybenzoic acid, as a boron-containing compound, can participate in coupling reactions. In these reactions, the boron atom in the compound can form bonds with other organic compounds under metal catalysis . This allows the synthesis of complex organic structures with specific functionalities.

properties

IUPAC Name

3-borono-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYMDCFKOUCBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675121
Record name 3-Borono-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050424-08-2
Record name 3-Borono-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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